(R)-2-Methylpiperazine

Catalog No.
S1973077
CAS No.
75336-86-6
M.F
C5H12N2
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Methylpiperazine

CAS Number

75336-86-6

Product Name

(R)-2-Methylpiperazine

IUPAC Name

(2R)-2-methylpiperazine

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/t5-/m1/s1

InChI Key

JOMNTHCQHJPVAZ-RXMQYKEDSA-N

SMILES

CC1CNCCN1

Canonical SMILES

CC1CNCCN1

Isomeric SMILES

C[C@@H]1CNCCN1

Application in Quinoline Antibacterials

    Scientific Field: Medicinal Chemistry

    Summary of the Application: “®-2-Methylpiperazine” is used as a building block in the synthesis of quinoline antibacterials. Quinolines are a class of compounds that have been found to possess a wide range of antibacterial properties.

    Methods of Application or Experimental Procedures: The specific procedures would depend on the particular quinoline antibacterial being synthesized. Generally, “®-2-Methylpiperazine” would be reacted with other reagents under controlled conditions to form the desired quinoline compound.

    Results or Outcomes: The outcome of using “®-2-Methylpiperazine” in this context would be the production of a quinoline antibacterial compound. The effectiveness of the resulting compound would need to be evaluated through further testing and analysis.

(R)-2-Methylpiperazine is a chiral amine that belongs to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms. The chemical formula for (R)-2-Methylpiperazine is C₅H₁₂N₂, and it is often utilized in various chemical and pharmaceutical applications due to its unique structural properties. This compound has a melting point range of 86-91°C and is typically encountered as a white to pale cream crystalline powder .

  • Alkylation: This involves reacting with alkyl halides, where hydrogen atoms on the amine groups are substituted with alkyl groups, allowing for the introduction of various alkyl chains .
  • Acylation: The amine groups can react with acyl halides or acid anhydrides to form amides, facilitating the introduction of functional groups onto the piperazine ring .
  • N-Oxidation: This reaction occurs when (R)-2-Methylpiperazine interacts with oxidizing agents like peracids or hydrogen peroxide, leading to the formation of piperazine N-oxides .
  • Coordination Chemistry: The nitrogen atoms can coordinate with metal ions, forming stable complexes that exhibit unique properties and reactivity .

(R)-2-Methylpiperazine has been studied for its biological activities, particularly as a potential therapeutic agent. It has been found to serve as a scaffold for the development of compounds targeting the CCR5 receptor, which plays a crucial role in HIV infection. Novel derivatives of 2-methylpiperazine have shown promise as effective CCR5 antagonists, demonstrating significant potential in anti-HIV therapies . Additionally, its structural properties allow it to interact favorably with various biological targets, making it a subject of interest in drug design.

Several methods exist for synthesizing (R)-2-Methylpiperazine:

  • Chiral Reduction: One common method involves the reaction of 2-methylpiperazine with chiral reducing agents such as D-glycine under controlled conditions .
  • Stepwise Salification: A patented method outlines a process for producing (R)-2-Methylpiperazine through selective salification techniques, allowing for the production of both enantiomers of 2-methylpiperazine simultaneously .
  • Fragment Assembly: Recent studies have utilized fragment-assembly strategies to synthesize novel derivatives of 2-methylpiperazine, enhancing its biological activity against specific targets like CCR5 .

(R)-2-Methylpiperazine finds applications in various fields:

  • Pharmaceuticals: It serves as an important intermediate in the synthesis of various drugs, particularly those targeting neurological disorders and viral infections.
  • Chemical Industry: Used as a building block for synthesizing more complex organic compounds.
  • Research: Employed in studies related to drug design and development due to its versatile reactivity and biological significance.

(R)-2-Methylpiperazine shares structural similarities with other piperazine derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
PiperazineSimple six-membered ring with two nitrogensBasic structure; less specific biological activity
1-MethylpiperazineMethyl group at position 1More basic than (R)-2-Methylpiperazine
4-MethylpiperazineMethyl group at position 4Different steric hindrance affecting reactivity
(S)-2-MethylpiperazineEnantiomer of (R)-2-MethylpiperazineOpposite chirality may lead to different biological effects

The unique chiral center in (R)-2-Methylpiperazine contributes significantly to its biological activity and interaction profiles, distinguishing it from its analogs.

(R)-2-Methylpiperazine exhibits well-defined thermodynamic properties that are critical for understanding its behavior under various conditions. The compound demonstrates consistent melting and boiling point values across multiple independent measurements.

Melting Point Characteristics

The melting point of (R)-2-Methylpiperazine has been consistently reported as 91-93°C across multiple reliable sources [1] [2] [3] [4]. Some slight variations have been observed in the literature, with ranges of 86-93°C [1] [5] and 86.0-91.0°C [3] reported by different suppliers, indicating excellent reproducibility within acceptable experimental error. The narrow range of these values demonstrates the high purity and crystalline nature of the compound.

Boiling Point Properties

The normal boiling point at standard atmospheric pressure (760 mmHg) is established at 155-156°C [1] [2] [3] [4]. This boiling point is consistent across multiple independent determinations and reflects the moderate molecular weight (100.16 g/mol) and intermolecular hydrogen bonding capacity of the compound. The compound exhibits a relatively high boiling point for its molecular weight, which can be attributed to the presence of two nitrogen atoms capable of hydrogen bonding interactions.

Vapor Pressure and Phase Equilibrium

At 25°C, (R)-2-Methylpiperazine exhibits a vapor pressure of 3.4±0.3 mmHg [5], indicating moderate volatility at room temperature. This vapor pressure value is consistent with the observed boiling point and suggests that the compound can exist in equilibrium between liquid and vapor phases under standard conditions.

Physical State and Crystal Structure

The compound exists as crystalline powder, crystals, or chunks at room temperature [2] [3], with a characteristic white to yellow coloration [2] [3]. The crystalline nature indicates an ordered molecular arrangement in the solid state, which contributes to the sharp melting point range observed.

PropertyValueLiterature RangeCitations
Melting Point91-93°C86-93°C [1] [2] [3] [4]
Boiling Point155-156°C153.2-156°C [1] [5] [2] [3] [4]
Vapor Pressure (25°C)3.4±0.3 mmHg- [5]
Flash Point65°C (149°F)45.1-65°C [5] [2] [3]
Physical FormCrystalline solid- [2] [3]

Solubility Characteristics in Polar and Nonpolar Solvents

(R)-2-Methylpiperazine demonstrates distinctive solubility patterns that reflect its amphiphilic character, possessing both hydrophilic nitrogen centers and a moderately hydrophobic carbon framework.

Aqueous Solubility

The compound exhibits excellent solubility in water [1] [2] [3] [6] [7]. This high aqueous solubility is attributed to the presence of two nitrogen atoms capable of forming hydrogen bonds with water molecules and the potential for protonation in aqueous solution. The water solubility has been quantified as 78 g/100 mL at 25°C for the racemic mixture [6], suggesting similarly high solubility for the (R)-enantiomer.

Polar Organic Solvents

(R)-2-Methylpiperazine demonstrates good solubility in polar protic solvents. The compound is soluble in ethanol and methanol [8], which is consistent with the ability of these alcohols to form hydrogen bonds with the nitrogen centers. In acetone, the compound shows slightly soluble behavior in cold conditions but becomes freely soluble when heated [8], indicating temperature-dependent solubility in polar aprotic solvents.

Nonpolar and Moderately Polar Solvents

The solubility profile in nonpolar solvents reflects the compound's moderate lipophilicity. The compound shows solubility in benzene [9], as evidenced by specific rotation measurements conducted in this solvent. In chloroform, the compound demonstrates solubility [10], while in diethyl ether, it exhibits sparingly soluble characteristics [8].

Solvent-Specific Interactions

The specific rotation value of -18° (c=1, toluene) [1] [2] [3] indicates that the compound maintains its optical activity and demonstrates reasonable solubility in toluene, a moderately nonpolar aromatic solvent. This suggests that the methyl substitution and piperazine ring system provide sufficient hydrophobic character to enable dissolution in aromatic solvents.

Solvent ClassSpecific SolventsSolubility BehaviorCitations
WaterH₂OHighly soluble [1] [2] [3] [6] [7]
Polar ProticEthanol, MethanolSoluble [8]
Polar AproticAcetoneSlightly soluble (cold), freely soluble (hot) [8]
ChlorinatedChloroformSoluble [10]
AromaticBenzene, TolueneSoluble [9] [1] [2] [3]
EtherealDiethyl etherSparingly soluble [8]

Hygroscopicity and Air Sensitivity Considerations

(R)-2-Methylpiperazine exhibits significant hygroscopic properties and air sensitivity, requiring careful handling and storage protocols to maintain compound integrity.

Hygroscopic Behavior

The compound is classified as hygroscopic [2] [11] [12], meaning it readily absorbs moisture from the surrounding atmosphere. This hygroscopic nature is directly related to the presence of two nitrogen atoms capable of hydrogen bonding with water molecules. The hygroscopicity is sufficiently pronounced that it affects both the physical stability and handling requirements of the compound.

Air Sensitivity

(R)-2-Methylpiperazine demonstrates air sensitivity [2] [11] [12], which manifests as potential degradation or property changes upon prolonged exposure to atmospheric conditions. This sensitivity is likely due to potential oxidation reactions at the nitrogen centers or moisture absorption leading to hydrate formation.

Storage Requirements

Due to the combined hygroscopic and air-sensitive nature, the compound requires specific storage conditions: keep in dark place, inert atmosphere, room temperature [2]. These requirements suggest that exposure to light, oxygen, and moisture should be minimized to prevent degradation. The recommendation for inert atmosphere storage indicates that oxidative processes may compromise compound stability.

Practical Implications

The hygroscopic nature means that the compound can absorb water from ambient air, potentially leading to:

  • Changes in physical appearance and handling properties
  • Dilution effects if used in anhydrous reactions
  • Potential for hydrate formation
  • Weight changes during storage

The air sensitivity classification indicates that:

  • Exposure to atmospheric oxygen may lead to chemical degradation
  • Storage under nitrogen or argon atmosphere is preferred
  • Handling should minimize air exposure time
PropertyClassificationPractical ImplicationsCitations
HygroscopicityHygroscopicAbsorbs atmospheric moisture [2] [11] [12]
Air SensitivityAir SensitiveRequires inert atmosphere storage [2] [11] [12]
Storage ConditionsControlled atmosphereDark, inert gas, room temperature [2]
StabilityStable under controlled conditionsRequires proper handling protocols [7] [13]

pKa Analysis and Protonation Behavior in Aqueous Systems

(R)-2-Methylpiperazine functions as a weak dibasic compound with two distinct nitrogen centers capable of protonation, exhibiting complex acid-base behavior in aqueous systems.

Predicted pKa Values

Computational predictions indicate a pKa of 9.31±0.40 [2] for the primary protonation event. For comparison, the racemic 2-methylpiperazine demonstrates two distinct pKa values: pK₁ = 5.62 (+2) and pK₂ = 9.60 (+1) at 25°C [6], representing the stepwise protonation of the two nitrogen centers.

Protonation Mechanism

The compound exhibits stepwise protonation behavior characteristic of diamines:

  • First Protonation (higher pKa ≈ 9.6): Protonation occurs preferentially at the more basic nitrogen center
  • Second Protonation (lower pKa ≈ 5.6): The second nitrogen center becomes protonated, forming a dication

pH-Dependent Speciation

In aqueous solution, the compound demonstrates pH-dependent speciation:

  • At pH > 10: Predominantly neutral molecule
  • At pH 6-10: Monoprotonated cation predominates
  • At pH < 5: Diprotonated dication is the major species

The pH of a 50 g/L aqueous solution is 11-12 [6], confirming the basic nature of the compound and indicating that the neutral form predominates under these conditions.

Aqueous Chemistry

The protonation behavior directly influences:

  • Solubility: Protonated forms show enhanced water solubility
  • Chemical reactivity: Protonation state affects nucleophilicity
  • Complexation behavior: Different protonation states exhibit varying coordination abilities
  • Biological activity: Protonation state influences membrane permeability and receptor interactions

Comparative Analysis

Research on related piperazine derivatives indicates that substitution patterns significantly affect pKa values [14]. The presence of the methyl group in the 2-position provides modest electron-donating effects, contributing to the basicity of the nitrogen centers while introducing steric considerations that may influence protonation kinetics.

Protonation StatepH RangePredominant SpeciesImplicationsCitations
Neutral>10Free baseMaximum lipophilicity [6] [7]
Monoprotonated6-10MonocationBalanced hydrophilic/lipophilic [6] [15] [14]
Diprotonated<5DicationMaximum hydrophilicity [6] [7] [15]
Solution pH11-12At 50 g/L concentrationBasic aqueous solution [6]

XLogP3

-0.4

UNII

P4XU643R8W

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (97.83%): Flammable solid [Danger Flammable solids];
H314 (13.04%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

75336-86-6

Wikipedia

(R)-2-methylpiperazine

Dates

Last modified: 08-16-2023

Explore Compound Types